molecular formula C14H27ClO4 B12620918 Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate CAS No. 918890-63-8

Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate

Cat. No.: B12620918
CAS No.: 918890-63-8
M. Wt: 294.81 g/mol
InChI Key: GXUNPHQQLLBWDJ-UHFFFAOYSA-N
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Description

Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate is an organic compound with the molecular formula C14H27ClO4 It is a methyl ester derivative of undecanoic acid, featuring a chlorine atom and a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate typically involves the esterification of 11-chloro-10-(2-hydroxyethoxy)undecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiols under basic conditions.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of 11-hydroxy-10-(2-hydroxyethoxy)undecanoate derivatives.

    Oxidation Reactions: Formation of 11-chloro-10-(2-oxoethoxy)undecanoate or 11-chloro-10-(2-carboxyethoxy)undecanoate.

    Reduction Reactions: Formation of 11-chloro-10-(2-hydroxyethoxy)undecanol.

Scientific Research Applications

Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate involves its interaction with specific molecular targets. The chlorine atom and hydroxyethoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active acid form, which may further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 11-chloro-10-(2-hydroxyethoxy)decanoate: Similar structure but with a shorter carbon chain.

    Methyl 11-chloro-10-(2-hydroxyethoxy)dodecanoate: Similar structure but with a longer carbon chain.

    Methyl 11-chloro-10-(2-hydroxyethoxy)nonanoate: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate is unique due to its specific carbon chain length, which influences its physical and chemical properties

Biological Activity

Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from undecanoic acid, featuring a chlorine atom and a hydroxyethoxy group. Its chemical structure can be represented as follows:

Molecular Formula C13H25ClO3\text{Molecular Formula C}_{13}\text{H}_{25}\text{ClO}_3

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds with similar structures can modulate signaling pathways involved in inflammation and immune responses, particularly through the inhibition of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cell growth and survival .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of undecanoic acid derivatives. This compound exhibits significant antibacterial activity against various strains of bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

Research has shown that similar compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study conducted on various long-chain fatty acid esters found that methyl undecanoate derivatives, including this compound, inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anti-inflammatory Mechanisms :
    • In vitro studies demonstrated that the compound reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS). This indicates a potential mechanism for its anti-inflammatory properties .
  • Cell Viability Assays :
    • Cell viability assays using human epithelial cells showed that treatment with this compound at varying concentrations resulted in a dose-dependent decrease in cell viability, suggesting cytotoxic effects at higher concentrations .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntibacterialInhibition of Gram-positive/negative bacteria
Anti-inflammatoryReduced IL-6 and TNF-α secretion
CytotoxicityDecreased cell viability in epithelial cells

Properties

CAS No.

918890-63-8

Molecular Formula

C14H27ClO4

Molecular Weight

294.81 g/mol

IUPAC Name

methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate

InChI

InChI=1S/C14H27ClO4/c1-18-14(17)9-7-5-3-2-4-6-8-13(12-15)19-11-10-16/h13,16H,2-12H2,1H3

InChI Key

GXUNPHQQLLBWDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC(CCl)OCCO

Origin of Product

United States

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